One of the most actively researched applications of lithium formate monohydrate is in the field of radiation dosimetry. Dosimetry refers to the measurement of ionizing radiation dose absorbed by a material. Accurate measurement of radiation dose is crucial in various applications, including:
Lithium formate monohydrate is also being explored for its potential applications in developing novel materials. Its unique properties, such as its non-linear optical behavior and high thermal stability, make it a candidate for various applications, including:
Lithium formate monohydrate is a chemical compound with the molecular formula and a molecular weight of approximately 69.98 g/mol. It appears as a white to almost white crystalline solid and is highly soluble in water. This compound serves as a lithium source in various
In protein purification, lithium formate acts as a chaotropic agent. Chaotropic agents disrupt weak interactions within proteins, such as hydrogen bonds and hydrophobic interactions, allowing for protein separation based on size or charge []. The exact mechanism of action is not fully understood, but it is believed that lithium formate interacts with the water molecules surrounding the protein, altering the hydration layer and influencing protein stability [].
Lithium formate monohydrate can be synthesized through various methods:
These methods yield lithium formate monohydrate as a product, which can be purified through recrystallization.
Interaction studies involving lithium formate monohydrate primarily focus on its reactivity with other chemical species. For instance, it has been shown to interact effectively with zinc diacetate in trifluoroacetic acid at elevated temperatures, indicating its potential role in complex organic transformations . Further studies are necessary to explore its interactions with biological systems and other compounds.
Lithium formate monohydrate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Unique Properties |
---|---|---|
Lithium Formate | Anhydrous form; used primarily in catalysis. | |
Sodium Formate | More soluble than lithium formate; used in dyeing processes. | |
Potassium Formate | Higher solubility; used as a buffering agent. | |
Calcium Formate | Used in animal feed; provides calcium ions. |
Lithium formate monohydrate is unique due to its combination of properties such as moderate solubility and its specific role as a source of lithium ions, making it particularly valuable in organic synthesis and research applications .
Lithium formate monohydrate represents a well-characterized inorganic salt that exists under multiple nomenclature systems within chemical literature. The compound is systematically designated as formic acid lithium salt monohydrate, with the International Union of Pure and Applied Chemistry name identified as lithium formate hydrate. The Chemical Abstracts Service has assigned multiple registry numbers to different hydration states of this compound, with the monohydrate form bearing the identifier 6108-23-2, while the anhydrous variant carries the designation 556-63-8.
The molecular formula for lithium formate monohydrate demonstrates some variation in representation across chemical databases and suppliers. The most commonly encountered formulations include CHLiO₂·H₂O, CHO₂Li·H₂O, and CH₃LiO₃, all of which represent the same chemical entity with one molecule of water of crystallization. The molecular weight of the monohydrate form is consistently reported as approximately 69.97 to 70.00 grams per mole, while the anhydrous form exhibits a molecular weight of 51.96 to 51.958 grams per mole.
The structural architecture of lithium formate monohydrate can be understood through its simplified molecular input line entry system representation as [Li⁺].[O⁻]C=O, indicating the ionic nature of the compound with lithium existing in its cationic form and formate as the corresponding anion. The compound demonstrates a crystalline structure with the incorporated water molecule playing a crucial role in maintaining the crystal lattice stability. Physical characterization reveals that the compound appears as white to almost white crystalline powder or crystals, with a reported density of 1.46 grams per cubic centimeter.
The historical development of lithium formate monohydrate is intrinsically linked to the discovery of lithium itself, which represents one of the most significant achievements in early nineteenth-century chemistry. Johan August Arfwedson, a Swedish chemist working under the guidance of Jöns Jakob Berzelius, made the groundbreaking discovery of lithium in 1817 during his analytical investigation of petalite ore obtained from the Swedish island of Utö. Arfwedson identified this new element through systematic precipitation tests that demonstrated the presence of an unknown alkali compound that differed distinctly from the recently discovered sodium and potassium.
The nomenclature "lithium" was derived from the Greek word "lithic," meaning rocky, to distinguish this element from sodium and potassium, which were first isolated from animal and vegetable compounds. Arfwedson's initial work involved examining petalite, now recognized with the formula LiAl(Si₂O₅)₂, and subsequently identified lithium in other minerals including spodumene and lepidolite. The early isolation attempts by both Arfwedson and C.G. Gmelin, who observed that lithium salts produced bright red flame coloration in 1818, were unsuccessful in producing pure elemental lithium through conventional reduction methods using iron or carbon.
The first successful isolation of elemental lithium was achieved by W.T. Brande and Sir Humphrey Davy through electrolysis of lithium oxide, followed by more substantial quantities produced by Bunsen and Mattiessen in 1855 using electrolysis of lithium chloride. The commercial production of lithium metal began in 1923 when Metallgesellschaft AG in Germany developed an electrolytic process utilizing a molten mixture of lithium chloride and potassium chloride, based on a suggestion made by Guntz in 1893.
Contemporary synthesis methods for lithium formate solutions have evolved significantly from these early techniques. Modern preparation methods involve the thermal decomposition of ammonium formate followed by reaction with lithium carbonate to produce high-purity lithium formate solutions. These advanced synthesis protocols enable the production of pharmaceutical and battery-grade lithium formate with enhanced purity specifications and controlled impurity profiles.
Lithium formate monohydrate has emerged as a compound of exceptional significance in contemporary inorganic chemistry research, primarily due to its remarkable nonlinear optical properties and diverse technological applications. The compound exhibits extraordinary nonlinear coefficients, high optical damage thresholds, and extensive optical transmission ranges that extend into the ultraviolet spectrum, characteristics that position it as an outstanding nonlinear optical crystal material. These properties enable the compound to achieve frequency tripling and quadrupling of neodymium-doped yttrium aluminum garnet laser radiation at 1.06 micrometers, making it invaluable for advanced photonic applications.
In the realm of electrochemical research, lithium formate monohydrate plays a crucial role in battery technology development, particularly in the advancement of lithium-ion battery systems. Research investigations have demonstrated its utility in enhancing energy density and stability in battery applications, which proves essential for portable electronics and electric vehicle technologies. The compound serves as a critical component in the development of next-generation energy storage systems, contributing to improved performance characteristics and extended operational lifespans.
The compound has also found significant applications in specialized dosimetry research, particularly in electron paramagnetic resonance dosimetry applications. Unlike other alkali formates such as sodium, potassium, and cesium variants, lithium formate demonstrates slight hygroscopic properties that enhance its user-friendliness in practical applications. This characteristic, combined with its piezoelectric properties and susceptibility to nonlinear optical phenomena, makes it particularly valuable for clinical electron paramagnetic resonance dosimetry studies.
Recent research has expanded the application scope of lithium formate monohydrate to include environmental technologies, particularly in carbon capture applications aimed at greenhouse gas reduction. The compound is being investigated for its potential contribution to sustainability efforts through its integration into carbon sequestration technologies. Additionally, its role as a chemical synthesis reagent continues to be explored in organic chemistry research, where it facilitates various chemical reactions essential for the development of novel compounds.
The thermal behavior of lithium formate monohydrate has been extensively characterized, revealing that the compound loses its water of crystallization at 94 degrees Celsius to form an anhydrous mixture. Upon further heating to 230 degrees Celsius, the anhydrous lithium formate undergoes decomposition to produce lithium carbonate, carbon monoxide, and hydrogen, providing insight into its thermal stability and decomposition pathways. These thermal characteristics have implications for its processing and application in high-temperature environments.
Contemporary research continues to explore novel applications of lithium formate monohydrate in pharmaceutical formulations, where it serves as a buffering agent for maintaining optimal pH levels in drug stability and efficacy applications. The compound's role in food preservation as an antimicrobial agent has also garnered attention, demonstrating its versatility across multiple industrial sectors. These diverse applications underscore the compound's significance in modern inorganic chemistry research and its potential for future technological developments.
Lithium formate monohydrate demonstrates exceptional solubility in water with a strong positive temperature coefficient [1]. Systematic gravimetric studies reveal that solubility increases linearly from 44.5 grams per 100 milliliters at 30°C to 60.8 grams per 100 milliliters at 60°C [1]. This substantial solubility gradient of approximately 0.54 grams per 100 milliliters per degree Celsius enables effective crystal growth through controlled evaporation techniques.
Temperature (°C) | Solubility (g/100 mL) |
---|---|
30 | 44.5 [1] |
35 | 46.8 [1] |
40 | 49.2 [1] |
45 | 51.8 [1] |
50 | 54.5 [1] |
55 | 57.5 [1] |
60 | 60.8 [1] |
The compound exhibits almost complete transparency when dissolved in water [2], indicating minimal light absorption in the visible spectrum. Water content analysis reveals that the monohydrate form maintains 25.0 to 27.0 percent water by mass [2] [3], confirming the stoichiometric water incorporation in the crystal structure.
In non-aqueous systems, lithium formate displays varied solubility behavior depending on solvent properties. Studies in ethanol-water mixtures demonstrate that increasing ethanol content significantly decreases solubility [4]. The dissolving capacity follows the order: ethanol > dimethyl sulfoxide > acetonitrile > propylene carbonate > dimethyl carbonate [5]. This solubility hierarchy correlates with both dielectric constant and solvent polarity rather than following a single parameter relationship [5].
Research on mixed solvent systems reveals non-linear solubility behavior with composition. In ethanol-dimethyl sulfoxide mixtures, the better solvent (ethanol) exerts disproportionate influence on dissolution capacity [5]. Temperature-dependent measurements in organic solvents consistently show endothermic dissolution processes across all solvent systems studied [5].
Thermal analysis reveals that lithium formate monohydrate undergoes complex dehydration through a two-stage process between 300-700 Kelvin [6] [7]. Differential scanning calorimetry and thermogravimetric analysis demonstrate that the initial dehydration to anhydrous lithium formate occurs through distinct phases, each characterized by specific temperature ranges and kinetic parameters [6].
The dehydration process initiates at approximately 94°C [8] [9], which corresponds to the decomposition temperature observed in melting point measurements [1]. This thermal transformation involves the systematic removal of crystallization water while preserving the basic formate structure. The two-stage nature of dehydration suggests multiple water environments within the crystal lattice, consistent with the hydrogen bonding network analysis [10].
Upon complete dehydration, anhydrous lithium formate exhibits polymorphic behavior. The low-temperature modification (lithium formate-II) persists up to 228°C, where it transforms to the high-temperature modification (lithium formate-I) [7]. This high-temperature form remains stable until melting at 272°C [7]. The polymorphic transition demonstrates the thermal sensitivity of the crystal structure and indicates structural reorganization during heating.
Extended thermal analysis beyond dehydration temperatures reveals that lithium formate ultimately decomposes to lithium carbonate and gaseous products at temperatures exceeding 380°C [11]. This decomposition pathway follows the general pattern observed for alkali metal carboxylates, where the organic component converts to carbonate while releasing carbon-containing gases.
Lithium formate monohydrate crystallizes in the orthorhombic system with space group Pbn21 [12] [1]. The unit cell parameters are a = 4.848(2) Å, b = 6.502(3) Å, and c = 9.958(4) Å [1], accommodating four molecules per unit cell with a calculated density of 1.391 grams per cubic centimeter [1].
Water molecules play a fundamental role in lattice stability through extensive hydrogen bonding networks [10] [13]. The hydration state exhibits remarkable stability under ambient conditions, with the compound maintaining structural integrity for extended periods when protected from extreme dehydration conditions. The monohydrate form represents the thermodynamically favored state under normal atmospheric humidity levels.
Crystal growth studies demonstrate that monohydrate formation occurs readily from aqueous solutions across the temperature range 30-60°C [1]. The positive temperature coefficient of solubility enables controlled crystallization through slow evaporation techniques, typically requiring 30-35 days for complete crystal formation [1].
Environmental studies indicate that the hydration state remains stable in normal laboratory conditions for at least 30 days [14]. However, exposure to extremely low humidity or elevated temperatures can initiate dehydration, emphasizing the importance of controlled storage conditions for maintaining the monohydrate form [15].
Raman spectroscopic analysis reveals characteristic vibrational modes that provide definitive identification of the monohydrate structure [16] [13]. The low-frequency region (25-300 cm⁻¹) exhibits distinct features corresponding to formate ion librations and lattice vibrations [13]. Key bands appear at 78 and 70 cm⁻¹, attributed to formate rocking modes, with additional bands at 105, 113, and 216 cm⁻¹ corresponding to translational modes [13].
In aqueous solutions, Raman spectra show concentration-dependent changes in band positions and intensities [17]. The formate stretching region around 140 cm⁻¹ demonstrates significant broadening in solution compared to the crystalline state, reflecting increased molecular mobility and altered coordination environments [13].
Infrared transmittance measurements complement Raman data by revealing different selection rules and symmetry considerations [13] [18]. The far-infrared spectrum (20-300 cm⁻¹) shows excellent correlation with Raman observations, confirming assignments for formate librations and water molecule motions [13]. Mid-infrared analysis identifies characteristic formate stretching vibrations and demonstrates the preservation of equivalent carbon-oxygen bonds in the formate group [18].
Temperature-dependent infrared studies track structural changes during dehydration, showing systematic shifts in band positions and the disappearance of water-related vibrations as temperature increases [6]. These spectroscopic changes provide molecular-level insight into the dehydration mechanism and confirm the two-stage process identified through thermal analysis.
Nuclear magnetic resonance spectroscopy provides unique structural information through both proton and carbon-13 observations [19] [20]. Proton nuclear magnetic resonance in deuterium oxide shows a characteristic signal at 8.458 parts per million, corresponding to the formate proton [20]. The chemical shift reflects the electronic environment of the formate group and confirms the ionic nature of lithium-formate interactions.
Carbon-13 nuclear magnetic resonance spectroscopy reveals detailed information about the formate carbon environment [19]. Lithium-7 nuclear magnetic resonance studies demonstrate quadrupolar interactions with an estimated coupling constant of approximately 68 kilohertz [21]. This quadrupolar coupling provides insight into the local electric field gradients around lithium ions and confirms the coordination environment within the crystal structure.
Irritant